
7-Benzoylindolin-2-one
Overview
Description
7-Benzoylindolin-2-one, also known as 7-benzoyl-1,3-dihydro-indol-2-one, is a compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . It is a derivative of indole, a significant nitrogen-based heterocycle, and is known for its various biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Benzoylindolin-2-one can be synthesized through several methods:
Acylation of Indolin-2-one: This involves reacting indolin-2-one with benzoyl chloride to produce this compound.
Cyclization of 2-acetamido-3-benzoylphenylacetic acid or ethyl 2-acetamido-3-benzoylphenylacetate: This method involves cyclizing these compounds to yield this compound.
Reaction of Aminobenzophenones with Alkyl α (methylthio)acetates: This reaction produces alkyl 2-amino-3-(5- or 6-)benzoyl-α-(methylthio)phenylacetates, which are then cyclized and demethylthiolated to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-Benzoylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
7-Benzoylindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
7-Benzoylindolin-2-one can be compared with other similar compounds, such as:
Nepafenac: A non-steroidal anti-inflammatory drug that is also a derivative of indole.
Indolin-2-one Derivatives: These include compounds with various substituents on the indole nucleus, which exhibit different biological activities.
Uniqueness: this compound is unique due to its specific benzoyl substitution at the 7-position, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Comparison with Similar Compounds
- Nepafenac
- Indolin-2-one derivatives with various substituents
Biological Activity
7-Benzoylindolin-2-one (C16H13NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an acetylcholinesterase (AChE) inhibitor, anti-inflammatory agent, and anticancer compound. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that combines an indole moiety with a benzoyl group. This unique configuration contributes to its reactivity and biological properties. The compound is recognized for its potential applications in treating conditions such as Alzheimer’s disease and various cancers.
1. Acetylcholinesterase Inhibition
One of the primary areas of research for this compound is its role as an AChE inhibitor, which is crucial for developing treatments for Alzheimer’s disease. A study synthesized several derivatives of this compound and evaluated their AChE inhibitory activity.
- Results : Two derivatives exhibited potent inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 µM . This suggests that modifications to the benzoyl group can enhance AChE inhibition.
2. Anti-inflammatory Activity
This compound derivatives have also been assessed for their anti-inflammatory properties. The anti-inflammatory activity was measured by evaluating the compounds' ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated RAW264.7 macrophages.
- Findings : The SAR analysis indicated that compounds with higher molecular polarizability and lower lipid/water partition coefficients showed improved anti-inflammatory activity .
3. Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The cytotoxicity was evaluated using the MTT assay.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | A549 | 10.5 ± 1.2 | Moderate activity |
This compound | HeLa | 8.9 ± 0.8 | Significant activity |
This compound | HCT116 | 9.4 ± 1.0 | Significant activity |
The results indicate that this compound exhibits notable cytotoxic effects across multiple cancer types, highlighting its potential as a lead compound for further development .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer cell proliferation.
Case Study: Anticancer Activity in MCF-7 Cells
A specific study focused on the antiproliferative effects of various benzoylindolin derivatives against MCF-7 breast cancer cells. The results demonstrated that certain modifications to the indolin structure significantly enhanced cytotoxicity.
- IC50 Values : The most potent derivative showed an IC50 value of 4.60 µM , indicating strong antiproliferative activity compared to standard treatments like doxorubicin .
Case Study: Dual Action Against Dengue Virus
Another study explored the antiviral properties of related compounds derived from benzoylindolin frameworks against dengue virus serotype 2 (DENV2). These derivatives exhibited significant inhibitory activities, with one showing an IC50 value of 0.49 µM , indicating potential for antiviral applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-Benzoylindolin-2-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or benzoylation of indolin-2-one derivatives. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (Lewis acids like AlCl₃ or FeCl₃). For example, highlights the importance of controlled reaction time and solvent selection to minimize side reactions . Yield optimization requires monitoring via TLC or HPLC to track intermediate formation.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoyl group attachment and indolinone core. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity is assessed using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). emphasizes the role of NMR in resolving stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Initial screening includes antimicrobial assays (e.g., MIC against Gram+/Gram– bacteria) and enzyme inhibition studies (e.g., kinase or protease targets). Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure reliability. provides a framework for antimicrobial testing protocols applicable to indolinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodology : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Repurification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Variable-temperature NMR to detect tautomeric shifts.
- Computational modeling (DFT or MD simulations) to predict stable conformers. ’s structural analog comparisons suggest using substituent-specific chemical shifts for troubleshooting .
Q. What experimental design principles apply to optimizing this compound’s solubility for in vivo studies?
- Methodology : Use a Design of Experiments (DoE) approach, varying co-solvents (DMSO, PEG), pH (buffered solutions), and surfactants (Tween-80). Measure solubility via UV-Vis spectroscopy or nephelometry. ’s separation techniques for benzoic acid derivatives can guide solvent selection . Include stability testing under physiological conditions (37°C, pH 7.4) to assess degradation pathways.
Q. How should researchers address discrepancies between in vitro activity and in vivo efficacy of this compound?
- Methodology : Discrepancies may stem from poor bioavailability or metabolic instability. Solutions include:
- Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS).
- Prodrug derivatization (e.g., esterification of hydroxyl groups).
- Microsomal stability assays (liver microsomes + NADPH). ’s focus on functional group reactivity informs prodrug design strategies .
Q. Data Interpretation and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioassays?
- Methodology : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes. emphasizes replication and transparency in data reporting .
Q. How can researchers validate the selectivity of this compound against off-target proteins?
- Methodology : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) or proteome-wide affinity pulldown assays. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd). ’s guidelines on contextualizing results within existing literature ensure rigorous validation .
Q. Structural and Functional Insights
Q. What computational tools are effective for predicting this compound’s binding modes to target proteins?
- Methodology : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) can model ligand-protein interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets). ’s analog comparisons highlight the role of substituent effects in binding affinity .
Q. How do structural modifications (e.g., halogenation) alter this compound’s bioactivity?
- Methodology : Introduce halogens at specific positions (e.g., para to benzoyl) via electrophilic substitution. Compare logP (lipophilicity) and IC₅₀ values to establish structure-activity relationships (SAR). ’s halogenated indolinone derivatives provide a template for rational design .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure ethical reporting of this compound’s toxicity data?
- Methodology : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and include negative controls. Disclose conflicts of interest and funding sources. ’s emphasis on participant/animal welfare applies to toxicity studies .
Q. How can researchers enhance the reproducibility of this compound synthesis?
- Methodology : Publish detailed reaction protocols (solvent volumes, catalyst purity, stirring rates) and raw spectral data in open-access repositories. Use IUPAC nomenclature consistently. ’s standards for clarity and labeled figures are critical .
Properties
IUPAC Name |
7-benzoyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQYYFHBPQPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199163 | |
Record name | 7-Benzoyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-38-7 | |
Record name | 7-Benzoyl-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzoyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzoyl-1,3-dihydro-2H-indol-2-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-BENZOYLOXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RH7SVV8KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.